molecular formula C11H8N4O2 B2779975 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957265-89-3

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2779975
CAS No.: 957265-89-3
M. Wt: 228.211
InChI Key: XJGBGFVPDBWOPM-UHFFFAOYSA-N
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Description

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3-nitro-pyrazole moiety. Its molecular formula is C₁₁H₈N₄O₂ (average mass: 228.211 g/mol), and it is structurally characterized by a nitrile group at the para position of the benzene ring and a nitro group at the 3-position of the pyrazole ring .

Properties

IUPAC Name

4-[(3-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBGFVPDBWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the condensation of a suitable pyrazole derivative with a benzonitrile precursor. One common method includes the reaction of 3-nitro-1H-pyrazole with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

    Cyclization: Complex heterocyclic compounds

Scientific Research Applications

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile largely depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity. The benzonitrile moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Positional Isomers: Nitro Group Variations

  • 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile (CAS RN: 91136-08-2): This isomer differs only in the position of the nitro group (4-nitro instead of 3-nitro on the pyrazole). The 4-nitro derivative has a molecular formula of C₁₁H₈N₄O₂ and a monoisotopic mass of 228.0647, identical to the 3-nitro isomer.

Pyrazole Ring Modifications

  • 4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile (Compound 40b/41b):
    This derivative introduces a methyl group at the 3-position of the pyrazole ring alongside the 4-nitro substituent. Synthesized via nucleophilic substitution between 3-methyl-4-nitro-1H-pyrazole and 4-(bromomethyl)benzonitrile, this compound exhibits enhanced lipophilicity due to the methyl group, which may improve membrane permeability in biological assays .

  • 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile (CAS RN: 1249427-15-3): Replacing the nitro group with an amino group at the 3-position reduces electron-withdrawing effects, altering reactivity and hydrogen-bonding capabilities. This modification is critical in optimizing pharmacokinetic properties for drug candidates .

Heterocyclic Core Replacements

  • 4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (Compound 27): Replacing the pyrazole with an isoxazole ring introduces a different hydrogen-bonding profile and electronic distribution. This compound demonstrated in vitro growth inhibitory activity, highlighting the role of heterocycle choice in biological efficacy .
  • Triazole Derivatives (e.g., 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile) :
    Substituting pyrazole with triazole (e.g., via click chemistry) enhances metabolic stability and diversifies hydrogen-bonding interactions. Such derivatives are widely explored in antifungal and anticancer applications .

Key Observations :

  • Pyrazole-based nitriles are typically synthesized via nucleophilic substitution, while triazole derivatives leverage click chemistry for modularity .
  • The position of the nitro group (3 vs.

Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (DMSO)
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile Not reported 1.98 High
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile Not reported 1.95 Moderate
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 94.1–95.4 2.12 Moderate

Biological Activity

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a 3-nitro-1H-pyrazole group. The presence of the nitro group is significant as it enhances the compound's reactivity and biological activity. The structure can be represented as follows:

4 3 Nitro 1H pyrazol 1 yl methyl benzonitrile\text{4 3 Nitro 1H pyrazol 1 yl methyl benzonitrile}

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro and pyrazole functional groups facilitate these interactions, potentially modulating various biochemical pathways. The exact mechanisms remain to be fully elucidated but may involve:

  • Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor interaction : The compound may bind to specific receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The following table summarizes some key findings:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective growth inhibition

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell cultures. This effect is critical for potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazole or benzonitrile moieties can significantly affect potency and selectivity. For instance:

Compound Variation Biological Activity
3-(4-Methylpyrazol-1-yl)methylbenzonitrileIncreased antibacterial activity
3-(4-Chloropyrazol-1-yl)methylbenzonitrileEnhanced antifungal properties
3-(4-Aminopyrazol-1-yl)methylbenzonitrilePotential for further functionalization

These variations illustrate how modifications can lead to improved efficacy or reduced side effects, guiding future drug design efforts.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antibacterial Study : A recent study evaluated the compound against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .
  • Anti-inflammatory Research : Another study focused on its effects in an animal model of arthritis, where it demonstrated significant reductions in joint swelling and pain, suggesting a viable pathway for treating inflammatory conditions .

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